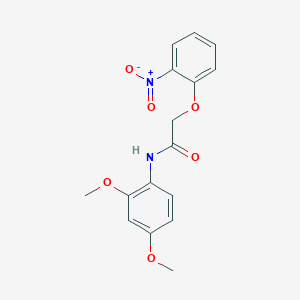

3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, can be accomplished through various synthetic routes. One common method involves the Friedel-Crafts acylation, where alkynes react with 2-methoxybenzoyl chlorides in the presence of a Lewis acid to form chromen-4-one derivatives through a domino process involving acylation, vinyl carbocation trapping, and demethylation steps (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including the title compound, often features a planar chromenone ring system. This planarity is crucial for the compound's biological activities and interaction with various biological targets. X-ray crystallography studies have been used to determine the precise molecular structure of related compounds, providing insights into their three-dimensional conformation and stabilizing interactions such as hydrogen bonds and π-π stacking interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These compounds can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions, among others. The presence of electron-donating and withdrawing groups on the chromen-4-one core influences its reactivity and the types of chemical transformations it can undergo (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various fields, affecting its solubility in different solvents, stability, and formulation potential.

Chemical Properties Analysis

The chemical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The methoxy and methyl groups, along with the chromen-4-one core, contribute to its unique chemical behavior, including its potential interactions with biological targets and participation in chemical reactions.

For more in-depth information and further research on 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, including its synthesis, molecular structure, and chemical properties, the referenced papers provide valuable insights (Bam & Chalifoux, 2018); (Wang et al., 2005).

科学的研究の応用

Synthesis and Structural Analysis :

- One-Pot Synthesis : Chromen-4-one derivatives, including variants of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, can be synthesized through one-pot processes. For instance, a study demonstrated the regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives using internal alkynes and methoxybenzoyl chlorides (Bam & Chalifoux, 2018).

- Structural Analysis : Detailed structural analysis of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been conducted, providing insights into the molecular configurations and properties of these chromene derivatives (Wang et al., 2005).

Pharmacological and Biological Activities :

- Antimicrobial Activity : Some studies have investigated the antibacterial effects of chromene derivatives. For example, new derivatives of 4-hydroxy-chromen-2-one demonstrated significant antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019).

- Spectroscopic and Theoretical Analyses : Research has been conducted on the spectroscopic, electronic, and non-linear optical properties of novel hybrid compounds containing chromene cores, which could have potential applications in various fields, including material sciences (Sert et al., 2018).

Catalysis and Green Chemistry :

- Catalytic Synthesis : Chromene derivatives have been synthesized using environmentally friendly methods, such as using Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation, demonstrating the potential of these compounds in green chemistry (Esmaeilpour et al., 2015).

Fluorescence and Spectroscopy :

- Fluorescence Probes : Studies on the fluorescence and metal interaction properties of chromene derivatives, such as racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, have been carried out, suggesting their use as fluorescent probes in analytical and environmental chemistry (Gülcan et al., 2021).

将来の方向性

特性

IUPAC Name |

3-(4-methoxybenzoyl)-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-8-16-14(9-11)18(20)15(10-22-16)17(19)12-4-6-13(21-2)7-5-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHKWEZOUMNAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)